molecular formula C16H24N2O3 B12628053 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 919088-11-2

2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

Cat. No.: B12628053
CAS No.: 919088-11-2
M. Wt: 292.37 g/mol
InChI Key: NMJOBCUEBLTBDM-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group, a piperazine ring, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group is alkylated with 3-chloropropylamine to introduce the propoxy linkage.

    Piperazine Introduction: The resulting intermediate is then reacted with 4-methylpiperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid.

    Reduction: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperazine groups allows for diverse interactions and applications compared to similar compounds.

Properties

CAS No.

919088-11-2

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

2-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)16(12-15)20-2/h4-5,12-13H,3,6-11H2,1-2H3

InChI Key

NMJOBCUEBLTBDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC(=C(C=C2)C=O)OC

Origin of Product

United States

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